3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide
Description
This compound features a propanamide backbone substituted with a benzenesulfonyl group at the third carbon. The N-terminus is modified with a 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl group, introducing a cyclopropyl ring, a furan heterocycle, and a hydroxyl moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c20-17(10-12-25(22,23)15-5-2-1-3-6-15)19-13-18(21,14-8-9-14)16-7-4-11-24-16/h1-7,11,14,21H,8-10,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBQPPJHLHZLQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the benzenesulfonyl group: This can be done using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the amide bond: The final step involves the reaction of the intermediate with a suitable amine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Benzene derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key features of the target compound and two analogs from the literature:
Key Observations:
Sulfonyl Group Variations: The target compound and L-755,507 both incorporate a benzene-derived sulfonyl/sulfonamide group, which may enhance hydrophobicity and protein-binding interactions.
Cyclopropyl Modifications :
- The target compound includes a simple cyclopropyl ring, while the analog in features a stereospecific 2-methylcyclopropyl group. Methylation may improve metabolic stability by sterically hindering enzymatic degradation.
Furan Heterocycles :
- Both the target compound and the analog retain a furan-2-yl group, which can participate in π-π stacking or dipole interactions in biological targets.
Molecular Weight Differences: L-755,507 has a significantly higher molecular weight (584.73 g/mol) due to its hexylamino and benzhydryl substituents, which may reduce blood-brain barrier permeability compared to the smaller analog (458.56 g/mol).
Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:
- Solubility : The morpholine-sulfonyl group in the analog likely improves water solubility over the benzenesulfonyl group in the target compound.
- Target Selectivity : The cyclopropyl and furan motifs in both the target and compound could stabilize interactions with hydrophobic binding pockets in enzymes or receptors.
- Metabolic Stability : The methylcyclopropyl group in may confer greater resistance to oxidative metabolism compared to the unsubstituted cyclopropyl group in the target compound.
Biological Activity
The compound 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide , commonly referred to by its chemical structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.
- Molecular Formula : C18H21NO5S
- Molecular Weight : 365.43 g/mol
- CAS Number : 1396708-03-4
The structural characteristics of this compound indicate the presence of a benzenesulfonamide moiety, which is often associated with various pharmacological activities.
Anti-inflammatory Activity
Research has indicated that compounds with a benzenesulfonamide structure can exhibit significant anti-inflammatory effects. In a study evaluating various sulfonamides, it was found that certain derivatives demonstrated substantial inhibition of carrageenan-induced rat paw edema, a common model for assessing anti-inflammatory activity. For instance:
- Compound 4a : Inhibited edema by approximately 94.69% at 1 hour post-administration.
- Compound 4c : Showed a similar inhibition rate of around 89.66% at the same time point .
These results suggest that compounds similar to 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide may possess comparable anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various pathogens using Minimum Inhibitory Concentration (MIC) values. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | P. aeruginosa | 6.67 |
| 4e | C. albicans | 6.63 |
| 4f | B. subtilis | 6.63 |
| 4e | A. niger | 6.28 |
These findings highlight the potential of 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide as a promising antimicrobial agent, particularly against Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 1: Synthesis and Evaluation of Benzenesulfonamides
In a comprehensive study published in PMC, researchers synthesized a series of benzenesulfonamides and evaluated their biological activities. The study highlighted that modifications to the sulfonamide structure could enhance both anti-inflammatory and antimicrobial properties, suggesting a structure-activity relationship that could be explored further for compounds like 3-(benzenesulfonyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]propanamide .
Case Study 2: Antioxidant Activity Assessment
Another investigation focused on the antioxidant potential of related compounds, revealing that certain benzenesulfonamides could significantly reduce reactive oxygen species (ROS) in cellular models, thereby demonstrating their protective effects against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
